Dichloro-P-cymene
Description
Historical Context and Discovery of Arene Ruthenium Complexes
The journey into the world of arene ruthenium complexes, a class of compounds to which dichloro(p-cymene)ruthenium(II) dimer belongs, has its roots in the broader exploration of organometallic chemistry. While η6-arene ruthenium complexes have been known for over three decades, initial studies largely focused on unfunctionalized arenes like benzene (B151609) and hexamethylbenzene (B147005). researchgate.net The development and understanding of these complexes have grown significantly over the years, with a notable surge in research interest since the early 2000s. researchgate.net
The synthesis of dichloro(p-cymene)ruthenium(II) dimer itself is a notable advancement. A common and efficient method involves the reaction of ruthenium(III) chloride trihydrate with α-phellandrene in an alcohol solvent. evitachem.com During this reaction, the α-phellandrene isomerizes to form p-cymene (B1678584), which then coordinates with the ruthenium center, yielding the desired dimer in high efficiency. evitachem.com This straightforward synthesis has made the compound readily accessible for further research and application.
The discovery and development of ruthenium complexes, in general, have been propelled by the search for alternatives to platinum-based compounds in various applications, including medicine. nih.gov The unique properties of ruthenium, such as its multiple oxidation states and the ability to form stable complexes with a variety of ligands, have made it a promising candidate for the development of novel therapeutic agents. mdpi.com
Significance in Modern Organometallic Synthesis
The importance of dichloro(p-cymene)ruthenium(II) dimer in contemporary organometallic synthesis cannot be overstated. It serves as a fundamental building block for a vast range of ruthenium complexes with tailored properties. The lability of its chloride ligands allows for their substitution by a wide variety of other ligands, including phosphines, amines, and N-heterocyclic carbenes, leading to the creation of new catalysts with specific functionalities. wikipedia.orgevitachem.com
This versatility has led to its use in a multitude of catalytic organic reactions. Some of the key applications include:
Hydrogenation and Transfer Hydrogenation: Ruthenium complexes derived from the dimer are effective catalysts for adding hydrogen to unsaturated compounds, a fundamental process in organic synthesis. chemimpex.com
N-Alkylation of Amines: It is used in the efficient synthesis of N-alkylated amines and sulfonamides. synthesiswithcatalysts.com
Reduction of Nitriles: The dimer acts as a catalyst for the environmentally friendly synthesis of primary amines from nitriles. synthesiswithcatalysts.com
C-H Activation: It facilitates the direct functionalization of carbon-hydrogen bonds, a highly sought-after transformation in organic chemistry for its atom economy.
Cross-Coupling Reactions: The compound is utilized in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemimpex.com
The ability to fine-tune the electronic and steric properties of the final catalyst by choosing appropriate ligands for substitution on the dichloro(p-cymene)ruthenium(II) dimer framework is a key driver of its widespread use.
Overview of Research Trajectories and Academic Impact
The academic impact of dichloro(p-cymene)ruthenium(II) dimer is evident from the ever-increasing number of publications and citations related to its chemistry and applications. Research trajectories have expanded from fundamental studies of its synthesis and reactivity to its application in highly specialized areas.
A significant area of research has been the development of ruthenium-based anticancer agents. nih.govresearchgate.net The half-sandwich structure of arene ruthenium complexes, for which the dimer is a common precursor, has been a prominent platform for designing potential anticancer drugs with improved selectivity and reduced toxicity compared to traditional platinum-based therapies. nih.govdovepress.com Numerous studies have explored the cytotoxic effects of ruthenium complexes derived from this dimer against various cancer cell lines. mdpi.comfrontiersin.orgrsc.org
Furthermore, the growing emphasis on green chemistry has spurred research into the use of dichloro(p-cymene)ruthenium(II) dimer in developing more sustainable and efficient catalytic processes. github.com Its application in photocatalysis for environmental remediation, such as the degradation of pollutants, is also an emerging area of investigation. evitachem.com The compound's role in materials science for creating advanced materials like polymers and nanomaterials is another active research front. chemimpex.comgithub.com The continuous exploration of new ligands and reaction conditions ensures that the academic and practical impact of dichloro(p-cymene)ruthenium(II) dimer will continue to grow.
Structure
3D Structure
Properties
CAS No. |
65724-12-1 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
1,3-dichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6(2)8-4-9(11)7(3)10(12)5-8/h4-6H,1-3H3 |
InChI Key |
FWCVXUYEZQQEGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloro P Cymene Ruthenium Ii Dimer
Established Preparative Routes from Ruthenium Precursors
The most conventional and widely adopted method for synthesizing dichloro(p-cymene)ruthenium(II) dimer involves the direct reaction of a ruthenium salt with a suitable terpene that serves as the p-cymene (B1678584) source.
Reaction with α-Phellandrene and Ruthenium(III) Chloride Hydrate (B1144303)
2 RuCl₃·xH₂O + 2 C₁₀H₁₆ → [RuCl₂(η⁶-p-cymene)]₂ + 2 HCl + other byproducts
A typical laboratory-scale preparation involves refluxing ruthenium(III) chloride hydrate and α-phellandrene in 95% ethanol (B145695) for several hours. youtube.com The resulting dark red solution is then concentrated and cooled to induce crystallization of the product. youtube.com
Solvent Effects and Reaction Condition Optimization
The choice of solvent and reaction conditions plays a critical role in the synthesis of dichloro(p-cymene)ruthenium(II) dimer, influencing both yield and purity. While ethanol is the most traditional solvent, other alcohols like isopropanol (B130326) can also be employed. evitachem.comulisboa.pt The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions, although some procedures are conducted in air. evitachem.comulisboa.pt
The temperature is a key parameter; refluxing is necessary to facilitate the isomerization of α-phellandrene to p-cymene and the subsequent complexation. youtube.com Reaction times can vary, but extended periods are often used to ensure complete conversion. For instance, a 24-hour reflux period is common in many reported procedures. youtube.com The final workup, involving volume reduction and crystallization, is crucial for isolating a pure product. youtube.com
Table 1: Comparison of Reaction Conditions for the α-Phellandrene Route
| Parameter | Condition | Outcome/Note | Source |
|---|---|---|---|
| Ruthenium Precursor | Ruthenium(III) chloride hydrate | Standard and commercially available starting material. | evitachem.comwikipedia.org |
| Ligand Source | α-Phellandrene or α-Terpinene | Undergoes in-situ isomerization to p-cymene. | evitachem.comnih.gov |
| Solvent | Ethanol or Isopropanol | Common alcoholic solvents that facilitate the reaction. | evitachem.comyoutube.com |
| Temperature | Reflux | Necessary for ligand isomerization and complex formation. | youtube.com |
| Atmosphere | Inert (Argon/Nitrogen) or Air | Inert atmosphere is preferred to prevent oxidation. | evitachem.comulisboa.pt |
| Typical Yield | >90% | The method is highly efficient. | evitachem.com |
Alternative Synthetic Approaches and Modifications
While the α-phellandrene route is dominant, alternative methods have been developed. One such approach involves the direct use of p-cymene instead of a terpene precursor. This method also uses ruthenium trichloride (B1173362) but may require different reducing conditions to facilitate the formation of the Ru(II) center.
Another significant modification is the use of the dichloro(p-cymene)ruthenium(II) dimer itself as a starting material for further transformations. For example, it can undergo bridge-cleavage reactions with various ligands, such as phosphines or N-heterocyclic carbenes (NHCs), to form monomeric "piano-stool" complexes. wikipedia.orgias.ac.in While these are not syntheses of the dimer, they highlight its role as a key intermediate.
One-pot syntheses starting from the dimer are also common for creating more complex ruthenium-p-cymene derivatives. mdpi.comrsc.org For example, reacting the dimer with the appropriate bidentate ligand in a solvent like dry methanol (B129727) can yield mononuclear ruthenium(II) complexes directly. mdpi.com
Table 2: Overview of Alternative Synthetic Strategies
| Approach | Description | Starting Materials | Key Features | Source |
|---|---|---|---|---|
| Direct p-Cymene Reaction | Uses p-cymene directly as the ligand source. | Ruthenium trichloride, p-cymene | Requires specific reducing conditions. | |
| One-Pot Derivatization | Uses the dimer in-situ to form monomeric complexes. | [RuCl₂(p-cymene)]₂, various ligands (e.g., NHCs, phosphines) | Efficient for creating a library of related complexes. | mdpi.comrsc.org |
| Transmetalation | Synthesis of [RuCl₂(NHC)(p-cymene)] via a silver-NHC intermediate. | [RuCl₂(p-cymene)]₂, Silver-NHC complex | A common route for installing NHC ligands. | researchgate.net |
Scalability Considerations for Research Applications
The synthesis of dichloro(p-cymene)ruthenium(II) dimer is highly scalable, making it suitable for both small-scale laboratory research and larger-scale applications. The reagents, particularly ruthenium trichloride and α-phellandrene (or α-terpinene), are commercially available and relatively inexpensive for an organometallic precursor. nih.gov The robustness of the standard synthesis allows for the production of gram-scale batches with consistent purity and yield. researchgate.net
For large-scale preparations, considerations include efficient heat transfer during the reflux step and safe handling of solvents. The purification step, typically crystallization, remains effective on a larger scale, though techniques like filtration through celite may be employed to remove insoluble byproducts before crystallization. The stability of the final product in air simplifies storage and handling, which is a significant advantage for a widely used catalyst precursor. mdpi.com Furthermore, the development of heterogeneous catalysts, for example by adsorbing the dimer onto activated carbon, represents an approach to improve recyclability and ease of use in industrial settings. researchgate.net
Structural Characterization and Coordination Chemistry of Dichloro P Cymene Ruthenium Ii Dimer
Elucidation of Dimeric and Monomeric Architectures
The fundamental structure of dichloro(p-cymene)ruthenium(II) is a dimer in the solid state. semanticscholar.org This dimeric assembly is held together by two bridging chloride ligands, which connect two ruthenium centers. Each ruthenium atom is also coordinated to a planar η⁶-p-cymene ligand and two terminal chloride ions, completing a pseudo-octahedral coordination environment. evitachem.commdpi.com
A key feature of the dimeric structure is the lability of the bridging chloride ligands. evitachem.com These chloro bridges can be readily cleaved by a variety of Lewis bases, such as phosphines, amines, or other coordinating solvents. wikipedia.org This bridge-splitting reaction is a fundamental process in the chemistry of this compound, leading to the formation of monomeric ruthenium(II) complexes. mdpi.com The general reaction can be represented as:
[(η⁶-p-cymene)RuCl₂]₂ + 2L → 2 [(η⁶-p-cymene)RuCl₂(L)]
Where 'L' represents a generic Lewis base. This reactivity makes the dimer an excellent starting material for the synthesis of a diverse range of monomeric ruthenium-p-cymene derivatives with tailored electronic and steric properties. chemimpex.com The reaction pathway for this cleavage can be influenced by the nature of the incoming ligand. evitachem.com
Upon cleavage of the chloride bridges and coordination of a Lewis base, monomeric ruthenium(II) species are formed. These monomers adopt a characteristic pseudo-octahedral geometry, often referred to as a "piano-stool" or "three-legged stool" configuration. acs.orgresearchgate.netchuka.ac.ke In this arrangement, the planar p-cymene (B1678584) ring acts as the "seat" of the stool, occupying three coordination sites. The remaining three coordination sites, forming the "legs" of the stool, are occupied by two chloride ligands and the newly introduced ligand. mdpi.comnih.gov This geometry is a recurring motif in half-sandwich organometallic chemistry and is crucial for the catalytic activity and reactivity of these complexes. The bond angles and lengths around the ruthenium center can be distorted from ideal octahedral geometry due to the steric bulk of the ligands. mdpi.comnih.gov
Stereochemical Aspects of the p-Cymene Ligand
The p-cymene ligand (1-methyl-4-(1-methylethyl)benzene) is an aromatic, six-electron donor that coordinates to the ruthenium center in an η⁶ fashion. While p-cymene itself is achiral, its coordination to the ruthenium center in a piano-stool geometry can lead to the formation of chiral-at-metal complexes, especially when the other ligands in the coordination sphere are unsymmetrical. The orientation of the p-cymene ligand relative to the other ligands can influence the stereochemical outcome of reactions catalyzed by these complexes. The electronic properties of the p-cymene ring can be subtly tuned by substituents, although this aspect is less commonly exploited compared to the variation of the other ligands.
Spectroscopic and Diffraction-Based Methodologies for Structural Confirmation
A combination of spectroscopic and diffraction techniques is essential for the unambiguous structural characterization of both the dimeric precursor and its monomeric derivatives.
Below is a table summarizing typical crystallographic data for a monomeric piano-stool complex derived from the dimer.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/n | mdpi.com |
| Ru-N bond length (Å) | 2.159(4) | mdpi.com |
| Ru-Cl bond lengths (Å) | 2.4005–2.4304 | mdpi.com |
| Ru-C(p-cymene) bond lengths (Å) | 2.160–2.208 | mdpi.com |
This is an example based on a specific derivative; values can vary depending on the coordinated ligands.
While X-ray diffraction provides a static picture of the solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of these complexes in solution.
¹H NMR spectroscopy is used to confirm the presence and coordination of the p-cymene ligand. The aromatic protons of the coordinated p-cymene typically appear as two doublets in the range of δ 5-6 ppm, shifted upfield compared to the free ligand due to the shielding effect of the metal center. iucr.org The methyl and isopropyl protons of the p-cymene also show characteristic signals. manchester.ac.uk
¹³C NMR spectroscopy provides further evidence for the coordination of the p-cymene ligand, with signals for the aromatic carbons appearing at δ 80-110 ppm. mdpi.com The chemical shifts of the methyl and isopropyl carbons are also diagnostic. mdpi.com
³¹P NMR spectroscopy is particularly useful when phosphine (B1218219) ligands are present in the monomeric complexes, providing information about the electronic environment of the phosphorus atom and, by extension, the nature of the Ru-P bond. nih.goviucr.org
The following table presents typical ¹H NMR chemical shifts for the p-cymene ligand in a monomeric ruthenium complex.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Aromatic CH | 4.93, 5.20 | doublet | iucr.org |
| Isopropyl CH | 2.87 | multiplet | iucr.org |
| Cymene CH₃ | 1.84 | singlet | iucr.org |
| Isopropyl CH₃ | 1.11 | doublet | iucr.org |
Note: Chemical shifts are solvent-dependent and can vary with the other ligands on the ruthenium center.
Vibrational and Electronic Spectroscopy for Ligand Interactions
Vibrational and electronic spectroscopy are powerful, non-destructive techniques used to probe the structural and electronic properties of coordination compounds. For Dichloro(p-cymene)ruthenium(II) dimer, denoted as [RuCl₂(p-cymene)]₂, these methods provide critical insights into the nature of the bonding between the ruthenium metal center and its associated p-cymene and chloride ligands.
Vibrational Spectroscopy
Infrared (IR) and Raman spectroscopy measure the vibrational energies of molecules, which are sensitive to bond strengths, molecular geometry, and the nature of the atoms involved. The vibrational spectrum of [RuCl₂(p-cymene)]₂ can be analyzed by considering the distinct contributions from the p-cymene ligand, the ruthenium-chloride bonds, and the ruthenium-arene interaction.
The dimeric structure of the complex features two ruthenium atoms bridged by two chloride ligands, with each ruthenium also bonded to a terminal chloride and a p-cymene ligand. This arrangement gives rise to characteristic vibrational modes.
p-Cymene Ligand Vibrations: The internal vibrational modes of the p-cymene ligand remain largely intact upon coordination to the ruthenium center, though subtle shifts can indicate the strength of the interaction. Key vibrational bands include the aromatic C-H stretching frequencies, typically observed above 3000 cm⁻¹, and the aliphatic C-H stretching modes of the methyl and isopropyl groups, which appear below 3000 cm⁻¹. For instance, in related monomeric Ru(II)-p-cymene complexes, aromatic C-H stretches are seen around 3052-3085 cm⁻¹, while aliphatic stretches are found in the 2869-2966 cm⁻¹ region. acs.orgnih.gov The C=C stretching vibrations of the aromatic ring are typically found in the 1400-1500 cm⁻¹ range. acs.org
Ruthenium-Chloride Vibrations: The Ru-Cl stretching frequencies are particularly diagnostic of the coordination environment. In the dimeric structure, two types of Ru-Cl bonds exist: terminal and bridging (μ-Cl). Bridging Ru-Cl bonds are generally weaker and longer than terminal ones, and thus their stretching vibrations are expected at lower frequencies. In monomeric piano-stool complexes derived from the dimer, which contain only terminal chlorides, the Ru-Cl stretching vibration (ν(Ru-Cl)) is typically observed as a strong band in the far-infrared region, often around 285-290 cm⁻¹. mdpi.com
Ruthenium-Arene Interaction: The direct interaction between the ruthenium atom and the p-cymene ring can be probed by observing the Ru-C stretching vibrations. A weak band assigned to the ν(Ru-C) mode has been identified around 793-797 cm⁻¹ in related Ru(II)-p-cymene complexes. nih.gov The position of this band is indicative of the strength of the η⁶-coordination between the metal and the arene ligand.
The following table summarizes key experimental vibrational frequencies observed in compounds closely related to the [RuCl₂(p-cymene)] moiety.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| ν(C-H) aromatic | 3050 - 3090 | p-Cymene aromatic C-H stretch |
| ν(C-H) aliphatic | 2870 - 2970 | p-Cymene methyl/isopropyl C-H stretch |
| ν(C=C) | 1400 - 1500 | p-Cymene aromatic ring stretch |
| ν(Ru-C) | ~795 | Ruthenium-arene ring stretch |
| ν(Ru-Cl) terminal | 285 - 290 | Terminal Ruthenium-Chloride stretch |
Electronic Spectroscopy
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule, which are fundamental to understanding its electronic structure and bonding. The spectrum of [RuCl₂(p-cymene)]₂ is characterized by intense absorptions that arise from the transfer of electron density between molecular orbitals of different character.
The electronic transitions in such organometallic complexes can be broadly categorized as:
Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-centered d-orbital to a ligand-centered antibonding orbital (π*). These transitions are typically intense and are responsible for the color of many transition metal complexes.
Ligand-to-Metal Charge Transfer (LMCT): An electron transition occurs from a ligand-based orbital to an empty or partially filled metal d-orbital.
Ligand-Centered (LC) or Intra-Ligand (IL) Transitions: These are π → π* transitions occurring within the aromatic p-cymene ligand. They are often found in the ultraviolet region of the spectrum.
d-d Transitions: These involve the excitation of an electron between metal d-orbitals. In centrosymmetric complexes, these are Laporte-forbidden and thus weak. However, in the pseudo-octahedral geometry of the p-cymene complex, this rule is relaxed, though the transitions remain significantly less intense than charge-transfer bands.
For ruthenium(II) (a d⁶ system), the most prominent features in the visible region of the spectrum of its arene complexes are typically assigned to MLCT transitions. researchgate.net These involve the excitation of an electron from a filled t₂g-like metal orbital to the π* orbitals of the p-cymene ligand (d(Ru) → π(cymene)). Experimental studies show that [RuCl₂(p-cymene)]₂ has a strong absorbance in the visible light range of 380–460 nm. rsc.org This absorption is consistent with MLCT transitions and is responsible for the compound's characteristic red-orange color. The energy and intensity of these bands are sensitive to the nature of the ligands, reflecting how they influence the energies of the metal d-orbitals and the ligand π orbitals.
The table below outlines the general regions and assignments for electronic transitions in Ru(II)-p-cymene systems.
| Wavelength (λmax) Range | Transition Type | Description |
|---|---|---|
| ~290 nm | Ligand-Centered (LC) | π → π* transition within the p-cymene ring |
| 380 - 460 nm | Metal-to-Ligand Charge Transfer (MLCT) | Excitation from Ru(d) orbitals to p-cymene(π*) orbitals |
Ligand Exchange Reactions and Reactivity Profiles of Dichloro P Cymene Ruthenium Ii Complexes
Substitution Reactions of Chloride Ligands
The chloride ligands in dichloro(p-cymene)ruthenium(II) complexes are labile and can be readily substituted by a variety of neutral and anionic ligands. The initial step in these reactions typically involves the cleavage of the dimeric structure, [RuCl₂(η⁶-p-cymene)]₂, by a coordinating ligand to form monomeric "piano-stool" complexes of the general formula [RuCl₂(η⁶-p-cymene)L].
Tertiary phosphines are a significant class of ligands that react with [RuCl₂(η⁶-p-cymene)]₂ through a bridge-splitting reaction to afford monomeric adducts. wikipedia.org For instance, the reaction with triphenylphosphine (B44618) (PPh₃) yields (p-cymene)RuCl₂(PPh₃). wikipedia.org Similarly, tris(2-cyanoethyl)phosphine (B149526) (tcep) reacts with the dimer in refluxing ethanol (B145695) to produce [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)]. mdpi.com X-ray crystallography of this complex reveals a pseudo-octahedral geometry with the ruthenium atom coordinated to the p-cymene (B1678584) ring, two chloride ions, and the phosphorus atom of the tcep ligand. mdpi.comresearchgate.net
The reaction of P-stereogenic ferrocenyl phosphines with [{Ru(p-cym)Cl₂}₂] initially forms the expected monodentate phosphine-ruthenium(II) complexes. acs.org For example, the reaction with a biphenylyl-containing ferrocenyl phosphine (B1218219) at room temperature leads to the formation of a monodentate complex. acs.orgnih.gov In some cases, these initial adducts can undergo further reactions, including arene displacement, particularly under photochemical activation. acs.orgnih.gov
The aminolysis of a coordinated chlorophosphine ligand has also been demonstrated. The complex [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] reacts with n-propylamine to yield the aminophosphine (B1255530) complex [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)], showcasing a substitution reaction on the phosphine ligand itself while it remains coordinated to the ruthenium center. mdpi.com
Table 1: Examples of Dichloro(p-cymene)ruthenium(II) Complexes with Tertiary Phosphine Ligands
| Reactant Phosphine Ligand | Resulting Complex | Reference |
|---|---|---|
| Triphenylphosphine (PPh₃) | (p-cymene)RuCl₂(PPh₃) | wikipedia.org |
| Tris(2-cyanoethyl)phosphine (tcep) | [RuCl₂{P(CH₂CH₂CN)₃}(η⁶-p-cymene)] | mdpi.com |
| Biphenylyl-containing ferrocenyl phosphine | Monodentate phosphine-ruthenium(II) complex | acs.orgnih.gov |
| P,P-diphenyl-N-propyl-phosphinous amide | [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)] | mdpi.com |
Nitrogen-donor ligands, including amines and bidentate systems, readily react with dichloro(p-cymene)ruthenium(II) dimer. The reaction of [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] with a two-fold excess of n-propylamine proceeds rapidly at room temperature to form an aminophosphine complex. mdpi.com
Bidentate nitrogen-donor ligands, such as those derived from N-(2-pyridinylmethylene)cyclohexylamine, react with the dimer to yield cationic complexes of the type [(η⁶-arene)Ru(L)Cl]⁺, where L is the bidentate ligand. researchgate.net The formation of these complexes involves the substitution of one chloride ligand and the cleavage of the dimer bridge.
Sulfur-containing ligands exhibit a strong affinity for the ruthenium center in (p-cymene)ruthenium(II) complexes. Thiosemicarbazones, which are bidentate N,S-donor ligands, react with [RuCl₂(η⁶-p-cymene)]₂ to form cationic complexes of the formula [RuCl(η⁶-p-cymene)(HL)]⁺, where HL represents the thiosemicarbazone. nih.gov In these complexes, the thiosemicarbazone ligand coordinates to the ruthenium atom through the iminic nitrogen and the sulfur atom, creating a five-membered chelate ring. nih.gov The remaining coordination sites are occupied by the p-cymene ring and a chloride ligand, resulting in a pseudo-octahedral geometry. nih.govnih.gov
Interestingly, the coordinated chloride in these thiosemicarbazone complexes can be labile. In some instances, the isolation of dimeric structures, such as [Ru₂(μ-L)₂(η⁶-p-cymene)₂]²⁺, has been observed. nih.gov This suggests that the thiosemicarbazone ligand can become deprotonated, and the sulfur atom can act as a bridge, displacing the chloride ligand. nih.gov The coordination of substituted benzo[b]thiophene based thiosemicarbazone ligands to [{RuCl(η⁶-p-cymene)}₂(μ-Cl)₂] results in piano-stool type complexes, [RuCl(η⁶-p-cymene)(N,S-L)]PF₆, where the ligands coordinate in their neutral thione form via the nitrogen and sulfur donor atoms. nih.gov
The cysteine thiol has been identified as a thermodynamically-preferred replacement for the labile monodentate chloride ligand in related [RuII(arene)(bipyridine)Cl]⁺ complexes, highlighting the strong affinity of sulfur-donor amino acids for the ruthenium center. nih.gov
The reaction of [RuCl₂(η⁶-p-cymene)]₂ with sodium salts of carboxylic acids leads to the formation of ruthenium(II) carboxylato complexes. researchgate.net For example, monodentate carboxylato complexes of the formulation [(η⁶-p-cymene)Ru(pa)Cl] (where pa is a carboxylate ligand) and bidentate bridging carboxylato complexes like [{(η⁶-p-cymene)RuCl}₂(μ-LL)] (where LL is a dicarboxylate) have been synthesized. researchgate.net The use of halide scavengers, such as silver acetate (B1210297), can facilitate the substitution of chloride to yield neutral complexes. researchgate.net The addition of carboxylic acids has also been shown to promote the replacement of the p-cymene ligand in certain catalytic reactions. rsc.org
Arene Ligand Exchange Processes
While the substitution of chloride ligands is more common, the p-cymene arene ligand can also be exchanged, though this typically requires more forcing conditions, such as high temperatures or photochemical activation. wikipedia.orgacs.org For example, at elevated temperatures, [(cymene)RuCl₂]₂ can exchange its arene ligand with other arenes like hexamethylbenzene (B147005) (C₆Me₆). wikipedia.org
[(cymene)RuCl₂]₂ + 2 C₆Me₆ → [(C₆Me₆)RuCl₂]₂ + 2 cymene wikipedia.org
Facile arene ligand exchange has been reported for some ruthenium(II) complexes of tertiary P-stereogenic ferrocenyl phosphines. acs.orgnih.gov Mild photochemical activation can induce the displacement of the p-cymene ligand. acs.orgnih.gov In specific cases, spontaneous p-cymene displacement can occur at room temperature, followed by coordination of another part of the ligand to the ruthenium center. acs.orgnih.gov For instance, a 2-methoxyphenyl-containing ferrocenyl phosphine complex can undergo spontaneous p-cymene loss, with the ligand then coordinating as a P,O chelate. acs.orgnih.gov
Kinetic and Thermodynamic Aspects of Ligand Exchange Mechanisms
The kinetics of ligand exchange in ruthenium(II) complexes are generally slower than in many other transition metal complexes, which contributes to the stability of the resulting compounds. nih.govresearchgate.net The mechanism of ligand exchange can be influenced by several factors, including the nature of the incoming and outgoing ligands, the solvent, and the electronic and steric properties of the ancillary ligands. rsc.orgnih.gov
For catalytic processes like transfer hydrogenation, the rate of the reaction is dependent on ligand exchange kinetics. nih.gov For catalysis to occur, a ligand must be exchanged for a hydrogen donor to form a ruthenium-hydride species. nih.gov
DFT calculations on the arene displacement in a ferrocenyl phosphine complex showed that the initial formation of the monodentate phosphine complex from [{Ru(p-cym)Cl₂}₂] is exergonic by 93.1 kJ mol⁻¹. The subsequent loss of the p-cymene ligand to form a 2:1 phosphine-to-ruthenium complex is also exergonic by 44.4 kJ mol⁻¹, which aligns with experimental observations. acs.orgnih.gov
The balance of σ-donor capabilities of the ligands is crucial for the catalytic activity of these complexes. An optimal electronic balance allows for the relatively free interconversion between Ru(II) and Ru(IV) oxidation states, which can be a key part of a catalytic cycle. rsc.org The exchange of a σ-donor ligand for a hydride is often an important initial step in catalytic processes. rsc.org
Catalytic Applications of Dichloro P Cymene Ruthenium Ii Complexes in Organic Transformations
Hydrogenation and Transfer Hydrogenation Reactions
Dichloro(p-cymene)ruthenium(II) complexes are extensively used in hydrogenation and transfer hydrogenation reactions. Transfer hydrogenation, in particular, offers a convenient alternative to using explosive, high-pressure hydrogen gas by employing organic molecules or simple hydrides as the hydrogen source. academie-sciences.frkanto.co.jp
A significant application of dichloro(p-cymene)ruthenium(II) dimer is as a pre-catalyst for asymmetric transfer hydrogenation (ATH). smolecule.com By treating the dimer with a chiral chelating ligand, highly effective catalysts for the enantioselective reduction of ketones and imines are formed. smolecule.comwikipedia.org A prominent example is the reaction with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPENH), which yields the chiral catalyst (cymene)Ru(TsDPEN-H). smolecule.comwikipedia.org These catalysts can reduce ketones and imines to optically active alcohols and amines with high yields and excellent enantioselectivity. kanto.co.jpnih.gov
The reduction typically employs hydrogen donors like 2-propanol or a formic acid/triethylamine (B128534) mixture. kanto.co.jpnih.gov The use of formic acid is often advantageous as the reaction is irreversible, allowing for high substrate concentrations and catalyst turnover. kanto.co.jp The mechanism for ketone reduction is understood to proceed via a six-membered transition state in the outer coordination sphere of the ruthenium complex. nih.gov For imines, an ionic mechanism involving a protonated imine is considered more likely, which correctly predicts the observed stereochemistry of the amine product. nih.gov
Detailed research has demonstrated the broad applicability of these catalyst systems.
Table 1: Asymmetric Transfer Hydrogenation of Prochiral Ketones and Imines
| Substrate | Catalyst System | Hydrogen Donor | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Acetophenone | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | High | High | nih.gov |
| 1-Methyl-3,4-dihydroisoquinoline | [RuCl(p-cymene)((S,S)-TsDPEN)] | HCOOH/NEt₃ | High | High | nih.gov |
| Substituted Aryl Ketones | Ruthenium(II) complex with C2-symmetric phosphinite ligand | i-PrOH | - | Up to 99% | researchgate.net |
Data is synthesized from qualitative descriptions and specific findings in the cited literature. Exact yields were not always provided.
The "borrowing hydrogen" methodology is an elegant and atom-economical process where a catalyst temporarily "borrows" hydrogen from an alcohol to form a transient aldehyde or ketone. This intermediate then reacts with a nucleophile, and the catalyst subsequently returns the hydrogen to the new intermediate to yield the final product and regenerate the catalyst. Dichloro(p-cymene)ruthenium(II) dimer is a key pre-catalyst for these transformations. smolecule.comwikipedia.org
Upon monomerization with phosphine (B1218219) ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) or bis(2-diphenylphosphinophenyl)ether (B61511) (DPEphos), active catalysts for borrowing hydrogen are formed. wikipedia.orgnih.gov This strategy is widely employed for the N-alkylation of amines and sulfonamides using alcohols as the alkylating agents, a greener alternative to traditional methods that use alkyl halides. synthesiswithcatalysts.comnih.govscientificlabs.co.uk For instance, Williams and co-workers reported the amination of secondary alcohols using 2.5 mol% of the dichloro(p-cymene)ruthenium(II) dimer with the DPEphos ligand, highlighting its versatility. nih.gov
Oxidation Reactions
Ruthenium complexes derived from the dichloro(p-cymene)ruthenium(II) dimer are also powerful catalysts for oxidation reactions. smolecule.comresearchgate.net They enable the conversion of alcohols to carbonyl compounds under various conditions, often with high selectivity.
A notable application is in the Oppenauer-type oxidation of secondary alcohols, which uses a ketone as a hydrogen acceptor in a transfer hydrogenation process. acs.orgacs.org A highly efficient continuous flow method has been developed utilizing the commercially available and air-stable dichloro(p-cymene)ruthenium(II) dimer as the catalyst. acs.orgacs.org
In this system, a low loading (1 mol%) of the ruthenium dimer, with acetone (B3395972) serving as both the solvent and the oxidant and triethylamine as a base, effectively oxidizes a range of secondary alcohols. acs.orgacs.org This method exhibits excellent functional group tolerance, leaving double bonds, esters, and heterocycles intact. acs.org The process is a significant improvement over many traditional oxidation methods, offering enhanced safety and practicality. acs.orgacs.org
Table 2: Continuous Flow Oppenauer-Type Oxidation of Secondary Alcohols
| Alcohol Substrate | Catalyst Loading (mol%) | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1-Phenylethanol | 1 | Triethylamine | 120 | 98 | acs.org |
| Octan-2-ol | 1 | Triethylamine | 120 | >98 | acs.org |
| 1-(Pyridin-2-yl)ethanol | 1 | Triethylamine | 120 | 96 | acs.org |
| Cinnamyl alcohol | 1 | Triethylamine | 120 | 95 | acs.org |
Table constructed based on data from Ley et al. (2017) for the oxidation using [Ru(p-cymene)Cl₂]₂ in an acetone/triethylamine system.
The catalytic systems derived from dichloro(p-cymene)ruthenium(II) dimer demonstrate remarkable chemoselectivity. In the Oppenauer-type oxidation, secondary alcohols are oxidized with high preference over primary alcohols. acs.org In a competitive experiment, octan-2-ol was oxidized to over 98%, while less than 3% of the primary alcohol nonan-1-ol (B41252) was converted to the corresponding aldehyde. acs.org
Furthermore, an environmentally benign, acceptorless dehydrogenative oxidation of secondary alcohols has been developed. researchgate.net Using a catalyst system generated in situ from the ruthenium dimer and hexamethylenetetramine, secondary alcohols are efficiently oxidized, producing molecular hydrogen as the sole byproduct, which is highly atom-economical. researchgate.net 1H-NMR studies confirmed that the reaction proceeds through the formation of a ruthenium-hydride species as the active catalyst. researchgate.net
Hydrosilylation of Olefins and Alkynes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a fundamental process in organosilicon chemistry. Dichloro(p-cymene)ruthenium(II) dimer has emerged as an effective catalyst for these transformations, particularly for alkynes. samaterials.comresearchgate.net
Catalysis with [RuCl₂(p-cymene)]₂ has been shown to achieve extremely high regio- and stereoselectivity in the hydrosilylation of terminal alkynes, affording β-(Z)-vinylsilanes in excellent yields under mild conditions. researchgate.net This outcome is significant as it provides the less thermodynamically stable isomer. The reaction typically proceeds via an anti-Markovnikov addition. researchgate.net A notable directing effect is observed with substrates containing a hydroxyl group at the β-position to the triple bond, which leads to the formation of the regioisomeric α-vinylsilanes with excellent selectivity. researchgate.net While the focus of much research has been on alkynes, related ruthenium complexes are also known to catalyze the hydrosilylation of olefins. acs.orgacs.org
Table 3: Hydrosilylation of Terminal Alkynes with [RuCl₂(p-cymene)]₂
| Alkyne Substrate | Silane | Product | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | HSiEt₃ | β-(Z)-vinylsilane | >99% | 98 | researchgate.net |
| 1-Hexyne | HSiEt₃ | β-(Z)-vinylsilane | >99% | 96 | researchgate.net |
| 3,3-Dimethyl-1-butyne | HSiEt₃ | β-(Z)-vinylsilane | >99% | 99 | researchgate.net |
Table data extracted from the findings of Chang et al. (2004).
Carbon-Hydrogen Bond Activation and Functionalization
The activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a primary focus in modern organic synthesis, offering a more atom-economical and efficient approach to constructing complex molecules. sigmaaldrich.com Dichloro(p-cymene)ruthenium(II) dimer has emerged as a powerful catalyst in this field, particularly in reactions proceeding via a deprotonation pathway, often in the presence of acetate (B1210297) or carbonate bases. mdpi.comnio.res.in
A notable application of this catalytic system is the direct arylation of arenes and heteroarenes. For instance, the complex, in conjunction with triphenylphosphine (B44618) (PPh₃) and potassium acetate, effectively catalyzes the arylation of heteroarenes containing an oxazoline (B21484) directing group. mdpi.comnio.res.in This methodology has been successfully extended to the direct arylation of aldimines and ketimines. mdpi.com The resulting diarylated aldimines can be readily hydrolyzed to furnish functionalized benzaldehydes, showcasing the synthetic utility of this process. mdpi.comnio.res.in
The versatility of the dichloro(p-cymene)ruthenium(II) dimer is further highlighted by its ability to facilitate the arylation of sp³ C-H bonds. For example, it has been employed in the arylation of benzylic amines using aryl halides in the presence of a catalytic amount of potassium pivalate (B1233124) (KOPiv) and a base. mdpi.com Similarly, the ortho-arylation of aromatic and heteroaromatic carboxylic acids with a variety of aryl and heteroaryl halides has been achieved using this ruthenium catalyst in the presence of potassium carbonate and a phosphine ligand. mdpi.comnio.res.in
Moreover, the catalytic system comprising [RuCl₂(p-cymene)]₂, silver hexafluoroantimonate (AgSbF₆), and copper(II) acetate has proven effective for the oxidative alkenylation of arenes with weakly coordinating directing groups like esters, ketones, and benzaldehydes. orgsyn.org This demonstrates the catalyst's ability to function under oxidative conditions to forge new carbon-carbon bonds.
Below is a table summarizing selected C-H functionalization reactions catalyzed by dichloro(p-cymene)ruthenium(II) complexes.
| Substrate | Directing Group | Coupling Partner | Catalyst System | Product Type | Ref. |
| Heteroarene | Oxazoline | Aryl Halide | [RuCl₂(p-cymene)]₂, PPh₃, KOAc | Arylated Heteroarene | mdpi.comnio.res.in |
| Aldimine/Ketimine | Imine | Aryl Halide | [RuCl₂(p-cymene)]₂, PPh₃, KOAc | Di-arylated Aldehyde (after hydrolysis) | mdpi.comnio.res.in |
| Benzylic Amine | Amine | Aryl Halide | [RuCl₂(p-cymene)]₂, KOPiv, Base | Arylated Benzylic Amine | mdpi.com |
| Aromatic Carboxylic Acid | Carboxylic Acid | Aryl Halide | [RuCl₂(p-cymene)]₂, K₂CO₃, PCy₃ | Ortho-arylated Carboxylic Acid | mdpi.comnio.res.in |
| Ester/Ketone/Benzaldehyde | Carbonyl | Alkene | [RuCl₂(p-cymene)]₂, AgSbF₆, Cu(OAc)₂ | Alkenylated Arene | orgsyn.org |
Emerging Catalytic Roles in Cascade and Multicomponent Reactions
Dichloro(p-cymene)ruthenium(II) dimer is increasingly recognized for its capacity to catalyze complex cascade and multicomponent reactions, which allow for the construction of intricate molecular architectures in a single synthetic operation. These processes are highly desirable due to their step- and atom-economy.
One prominent area is the synthesis of N-heterocycles through oxidative alkyne annulation reactions. openresearchlibrary.org In these transformations, the ruthenium(II) catalyst, often generated in situ from the dimer, facilitates the activation of a C-H bond directed by a nitrogen-containing group, followed by cyclization with an internal alkyne. openresearchlibrary.org This strategy has been successfully applied to synthesize a variety of important heterocyclic scaffolds. For instance, the ruthenium-catalyzed oxidative annulation of electron-rich enamines with alkynes, using air as the oxidant, provides a versatile route to pyrroles. openresearchlibrary.org
The catalyst also enables redox-neutral C-H activation reactions. A notable example is the regioselective synthesis of N-substituted indoles through a process involving N-N bond cleavage of a pyrazolidin-3-one (B1205042) directing group and subsequent annulation with an alkyne. openresearchlibrary.org
Furthermore, dichloro(p-cymene)ruthenium(II) dimer has been utilized in tandem cyclization reactions. A microwave-assisted, regioselective endo-tandem cyclization involving imine and alkyne activation has been developed. rsc.org In this process, a variety of 2-ethynyl aldehydes undergo a cascade cyclization with substituted benzenediamines to produce benzo nio.res.inorgsyn.orgimidazo[2,1-a]pyridine scaffolds in moderate to good yields. rsc.org This transformation involves the formation of three new bonds and two heterocyclic rings in one pot. rsc.org
The complex also catalyzes three-component coupling reactions. For example, it has been used in the asymmetric three-component coupling of an alkyne, an enone, and an aldehyde to generate complex products with high selectivity. acs.org
The following table presents examples of cascade and multicomponent reactions catalyzed by dichloro(p-cymene)ruthenium(II) complexes.
| Reaction Type | Reactants | Catalyst System | Product Scaffold | Ref. |
| Oxidative Alkyne Annulation | Enamine, Alkyne | [RuCl₂(p-cymene)]₂, Air | Pyrrole | openresearchlibrary.org |
| Redox-Neutral Annulation | Pyrazolidin-3-one derivative, Alkyne | [RuCl₂(p-cymene)]₂ | N-substituted Indole | openresearchlibrary.org |
| Tandem Cyclization | 2-Ethynyl aldehyde, Benzenediamine | [RuCl₂(p-cymene)]₂, PPh₃ | Benzo nio.res.inorgsyn.orgimidazo[2,1-a]pyridine | rsc.org |
| Three-Component Coupling | Alkyne, Enone, Aldehyde | [RuCl₂(p-cymene)]₂-based catalyst | Complex polyfunctional molecule | acs.org |
Mechanistic Studies of Catalytic Cycles Involving Dichloro P Cymene Ruthenium Ii Complexes
Identification of Active Catalytic Species
The dichloro(p-cymene)ruthenium(II) dimer, with the formula [RuCl₂(p-cymene)]₂, is generally considered a pre-catalyst that must be activated to generate the catalytically active species. ulisboa.pt The nature of the active species is highly dependent on the reaction conditions and the ligands employed.
In many catalytic processes, particularly transfer hydrogenation, the dimeric structure of [RuCl₂(p-cymene)]₂ is cleaved in the presence of ligands to form monomeric ruthenium complexes. wikipedia.org For instance, treatment with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) yields monomeric adducts such as (p-cymene)RuCl₂(PPh₃). wikipedia.org
For asymmetric transfer hydrogenation, a widely studied application, the pre-catalyst is often treated with a chiral ligand, such as TsDPENH (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). smolecule.comwikipedia.org This leads to the formation of a highly active 18-electron complex, (cymene)Ru(TsDPEN-H), which is considered a key intermediate and a precursor to the active catalyst. smolecule.comscirp.org Some studies propose that the true catalyst in these systems might be ruthenium nanoclusters, formed through a reduction-crumbling process of the initial complex, with the ligand playing a crucial role in their formation and chirality. scirp.org
In base-free transfer hydrogenation reactions, the activation can proceed through the decoordination of a ligand and the formation of an unsaturated species. This allows for the coordination of an alcohol, which then forms a ruthenium hydride via β-elimination, an inner-sphere pathway. ulisboa.pt In some cases, C-H activation of a ligand can lead to a cyclometalated 16-electron active species that follows a classical monohydride mechanism. researchgate.net
Furthermore, studies on the hydration of nitriles have shown that the active catalytic species can be a diphenylphosphinous acid complex, [RuCl₂(η⁶-p-cymene)(PPh₂OH)], formed by the in-situ hydrolysis of a coordinated chlorophosphine ligand. mdpi.com The p-cymene (B1678584) ligand itself can also play a role in the catalytic cycle. While often retained on the metal center, there are instances where its dissociation is necessary for the reaction to proceed, such as in some hydrogen-borrowing and C-H arylation reactions. acs.org NMR studies have confirmed the decoordination of p-cymene from the ruthenium center at the beginning of certain amidation reactions. dtu.dk
Postulated Elementary Steps and Rate-Determining Steps
The catalytic cycles involving dichloro(p-cymene)ruthenium(II) complexes are multifaceted, with the elementary steps and rate-determining step (RDS) varying significantly with the specific reaction and conditions.
Transfer Hydrogenation: A commonly accepted mechanism for transfer hydrogenation of ketones involves a series of elementary steps. In the presence of a base and a hydrogen donor like isopropanol (B130326), the pre-catalyst is converted to a ruthenium hydride species. ulisboa.ptpnas.org The catalytic cycle often proceeds via an outer-sphere mechanism, where the hydride is transferred from the ruthenium complex to the ketone without direct coordination of the substrate to the metal center. scirp.org
A general catalytic cycle can be described as follows:
Activation: The dimeric pre-catalyst reacts with a ligand and a base to form a monomeric ruthenium-hydride species. ulisboa.ptpnas.org
Hydrogen Transfer: The ruthenium-hydride transfers a hydride to the ketone, reducing it to an alcohol.
Regeneration: The resulting ruthenium species reacts with the hydrogen donor (e.g., isopropanol) to regenerate the ruthenium-hydride, completing the cycle.
The rate-determining step in these reactions can vary. For some transfer hydrogenation reactions, kinetic isotope effect studies have shown that the β-hydride elimination from a ruthenium alkoxide intermediate is not the rate-limiting step. acs.org In other cases, such as the peri-alkynylation of naphthols, C-H ruthenation has been proposed as the rate-determining step, supported by DFT calculations. nih.gov For the partial hydrogenation of diphenylacetylene, a kinetic isotope effect of 7.0 ± 0.2 suggested that the C–H bond cleavage of a putative alkoxy ligand coordinated to the Ru(II) center is the rate-determining step. mdpi.com
Hydrosilylation: In the context of olefin hydrosilylation, density functional theory (DFT) studies suggest a mechanism involving the interconversion between Ru(II) and Ru(IV) oxidation states. rsc.org The catalytic cycle benefits from an initial exchange of a chloride ligand for a hydride ligand in an induction step. rsc.org
C-H Activation: For C-H activation reactions, such as the ortho-alkynylation of benzoic acids, the proposed mechanism involves metalation, insertion of the alkyne, and subsequent elimination of a halide. nih.gov DFT calculations support C-H activation as the rate-determining step in these transformations. nih.gov
The following table summarizes postulated elementary steps for different reaction types:
| Reaction Type | Postulated Elementary Steps | Potential Rate-Determining Step |
| Transfer Hydrogenation | Activation of pre-catalyst to Ru-H, hydride transfer to substrate, regeneration of Ru-H. ulisboa.ptpnas.org | Varies; can be C-H bond cleavage of the hydrogen donor or C-H ruthenation. nih.govmdpi.com |
| Hydrosilylation | Ligand exchange (Cl⁻ for H⁻), oxidative addition of silane, olefin insertion, reductive elimination. rsc.org | Not explicitly stated, but interconversion between Ru(II) and Ru(IV) is crucial. rsc.org |
| C-H Activation | C-H metalation, alkyne insertion, halide elimination. nih.gov | C-H ruthenation. nih.gov |
| Nitrile Hydration | In-situ formation of a cooperative phosphinous acid ligand, coordination of nitrile, nucleophilic attack of water. mdpi.comrsc.org | Not explicitly stated. |
Spectroscopic Detection and Isolation of Reaction Intermediates
The elucidation of catalytic mechanisms heavily relies on the detection and characterization of transient intermediates. Various spectroscopic techniques have been instrumental in this endeavor.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are powerful tools for monitoring reactions in real-time and identifying intermediates. For instance, in-situ ¹H NMR has been used to monitor the transfer hydrogenation of ketones, providing insights into the catalytic mechanism. embrapa.br The appearance of a hydride signal in the ¹H NMR spectrum is a strong indicator of the formation of a ruthenium-hydride intermediate. scirp.org DOSY (Diffusion-Ordered Spectroscopy) NMR has also been employed to identify the formation of ruthenium species in solution. scirp.org Furthermore, ¹H NMR has been used to confirm the release of p-cymene from the ruthenium center during certain catalytic reactions. dtu.dkrsc.org
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying cationic intermediates in the gas phase. scirp.org Desorption electrospray ionization (DESI) coupled with high-resolution Orbitrap mass spectrometry has enabled the detection of transient ruthenium(II) and ruthenium(IV) intermediates with lifetimes in the submillisecond to millisecond range during catalytic transfer hydrogenation. pnas.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information for isolable intermediates. The solid-state structures of numerous precursor complexes and stable intermediates, such as [Ru(η⁶-p-cymene)(N^N)Cl][X] and (cymene)Ru(TsDPEN-H), have been determined, confirming their geometry and coordination environment. scirp.orgmdpi.comacs.org
Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy is useful for identifying specific functional groups in intermediates, while UV-Vis spectroscopy can monitor changes in the electronic environment of the ruthenium center during the catalytic cycle. rsc.orgmdpi.com
The following table provides examples of intermediates detected by various spectroscopic techniques:
| Spectroscopic Technique | Detected Intermediates/Observations | Reference |
| ¹H NMR | Ruthenium-hydride species, free p-cymene, formation of new species. scirp.orgdtu.dkrsc.org | scirp.orgdtu.dkrsc.org |
| ³¹P NMR | Coordination of phosphine ligands to the ruthenium center. mdpi.com | mdpi.com |
| ESI-MS / DESI-MS | Cationic Ru(II) and transient Ru(II) and Ru(IV) intermediates. scirp.orgpnas.org | scirp.orgpnas.org |
| X-ray Crystallography | Solid-state structures of pre-catalysts and stable intermediates. mdpi.comacs.org | mdpi.comacs.org |
| UV-Vis Spectroscopy | Formation of new species upon irradiation with light. rsc.org | rsc.org |
Stereoselectivity and Regioselectivity Determining Factors
In many catalytic reactions employing dichloro(p-cymene)ruthenium(II) complexes, controlling stereoselectivity and regioselectivity is of utmost importance, particularly in the synthesis of chiral molecules and complex organic structures.
Stereoselectivity: In asymmetric catalysis, the primary factor determining stereoselectivity is the chiral ligand coordinated to the ruthenium center. Chiral ligands like TsDPEN and BINAP create a chiral environment around the metal, directing the approach of the substrate and leading to the preferential formation of one enantiomer. smolecule.com The mechanism of chirality transfer often involves the formation of a specific diastereomeric transition state. The choice of solvent and base can also influence the stereoselectivity. ulisboa.pt For instance, in asymmetric transfer hydrogenation, the (R)-BINAP ligand induces a sterically and electronically asymmetric environment, leading to high enantioselectivity.
Regioselectivity: Regioselectivity is crucial in reactions where a substrate has multiple reactive sites. In C-H activation reactions, the directing group on the substrate plays a key role in determining which C-H bond is activated. For example, in the alkynylation of naphthols, the hydroxyl group directs the reaction to the peri position with high regiocontrol. nih.gov Similarly, in the ortho-alkynylation of benzoic acids, the carboxylic acid group directs the C-H activation to the ortho position. nih.gov The steric and electronic properties of both the substrate and the ligands on the ruthenium complex can also influence the regioselectivity.
The following table highlights key factors influencing selectivity:
| Selectivity | Determining Factors | Examples |
| Stereoselectivity | Chiral ligands (e.g., TsDPEN, BINAP), solvent, base. smolecule.comulisboa.pt | Asymmetric transfer hydrogenation of ketones to chiral alcohols. acs.org |
| Regioselectivity | Directing groups on the substrate, steric and electronic properties of ligands and substrate. nih.gov | Peri-alkynylation of naphthols and ortho-alkynylation of benzoic acids. nih.gov |
Computational and Theoretical Chemistry Studies of Dichloro P Cymene Ruthenium Ii Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a cornerstone in the computational investigation of reaction mechanisms involving dichloro(p-cymene)ruthenium(II) systems. chemrxiv.orgunina.it DFT calculations allow for a detailed, atomistic view of reactivity, providing insights that are often difficult to obtain through experimental means alone. unina.it These studies have been pivotal in rationalizing experimental outcomes and guiding the synthesis of novel complexes. chemrxiv.org
For instance, DFT has been employed to explore the catalytic mechanism of dichloro(p-cymene)ruthenium(II) in hydrosilylation reactions. rsc.org These theoretical explorations help in understanding how modifications to the ligands surrounding the ruthenium center can fine-tune the catalyst's performance. rsc.org Similarly, DFT studies have been crucial in elucidating the mechanisms of C-H bond activation and functionalization reactions catalyzed by ruthenium(II) complexes, which are fundamental processes in organic synthesis. rsc.org
Transition State Analysis and Energy Barriers
A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the highest energy point along a reaction coordinate. DFT calculations are adept at locating these fleeting structures and determining their corresponding energy barriers. The magnitude of this energy barrier is a critical factor that governs the rate of a chemical reaction.
In the context of dichloro(p-cymene)ruthenium(II) chemistry, DFT has been used to calculate the activation energies for various reaction pathways. For example, in the acetate-assisted C-H activation of benzaldimine, DFT calculations revealed the energy barriers for different proposed pathways, including those involving cationic and neutral ruthenium intermediates. rsc.org One study on the reaction of the dichloro(p-cymene)ruthenium(II) dimer with acetate (B1210297) in methanol (B129727) calculated an activation energy of 20.2 [18.9] kcal mol⁻¹ for the initial ruthenium-chloro bond breaking and formation of a cationic intermediate. rsc.org Another investigation into C-H activation pathways found that the pathway involving a neutral intermediate had a higher activation energy (30.6 [32.9] kcal mol⁻¹) compared to the pathway involving a cationic intermediate. rsc.org
These computational findings help in identifying the most plausible reaction mechanism by comparing the calculated energy barriers of different potential routes.
Exploration of Potential Energy Surfaces
The potential energy surface (PES) provides a comprehensive landscape of a chemical reaction, mapping the energy of the system as a function of the positions of its atoms. DFT calculations are used to explore these surfaces, identifying stable intermediates, transition states, and the pathways that connect them.
For dichloro(p-cymene)ruthenium(II) systems, PES exploration has been instrumental in understanding complex reaction networks. For example, in the formation of dinuclear thiolato-bridged arene ruthenium complexes from the dichloro(p-cymene)ruthenium(II) dimer, DFT calculations were used to map out the reaction mechanism. chemrxiv.org A study on the rotation of the p-cymene (B1678584) ligand in a related RAPTA-C complex found the potential energy surface to be very flat, indicating facile rotation. nih.gov This type of detailed mechanistic understanding, derived from PES exploration, can guide the optimization of reaction conditions to favor the formation of desired products. chemrxiv.org
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity, spectroscopic properties, and bonding characteristics. Computational methods provide a deep dive into the electronic makeup of dichloro(p-cymene)ruthenium(II) complexes.
Frontier Molecular Orbital (HOMO-LUMO) Interactions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The energy and spatial distribution of these frontier orbitals determine how a molecule will interact with other species.
In dichloro(p-cymene)ruthenium(II) complexes, the nature of the HOMO and LUMO can be analyzed using DFT. For instance, in a study of (p-cymene)RuCl₂(PAr³ₓ) complexes, it was found that the HOMO-LUMO gap decreases as the Hammett parameter of the substituents on the triarylphosphine ligands increases. acs.org In a related RAPTA-C complex, the HOMO was found to be concentrated on the Ru ion and the chloride ligands, while the LUMO was localized on the Ru ion, chloride ligands, and the p-cymene ring, but not on the PTA ligand. nih.gov This type of analysis provides valuable information about the electronic effects of different ligands on the ruthenium center and can be used to predict reactivity.
Charge Distribution and Bonding Characteristics
Understanding how charge is distributed within a molecule and the nature of the chemical bonds is fundamental to comprehending its properties. Computational methods, such as Natural Bond Orbital (NBO) analysis, can provide detailed information about charge distribution and bonding.
For various dichloro(p-cymene)ruthenium(II) complexes, DFT calculations have been used to determine the partial charges on the atoms. rsc.org In a study of novel η⁶-p-cymene ruthenium(II) complexes with N,S-type ligands, it was found that the partial positive charge on the ruthenium atom varied depending on the substituents on the ligand. rsc.org This variation in charge was correlated with the observed cytotoxicity of the complexes. rsc.org NBO analysis can also be used to assess intramolecular stabilization interactions, providing a more complete picture of the bonding within the molecule. researchgate.netshd-pub.org.rs
Rational Design of Catalyst Modifications via Computational Modeling
A major goal of computational chemistry in catalysis is to move beyond explaining experimental observations to predicting the behavior of new, rationally designed catalysts. unina.it By leveraging the insights gained from DFT studies of reaction mechanisms and electronic structures, it is possible to computationally screen potential catalyst modifications before undertaking their synthesis and testing in the lab.
For dichloro(p-cymene)ruthenium(II) systems, computational modeling has been used to assess the impact of varying the η⁶-arene ligand and the ancillary ligands on catalytic activity. rsc.org For example, one study showed that increasing the size of the η⁶-ligand or the σ-donor strength of the other ligands can diminish the catalytic ability in hydrosilylation reactions. rsc.org This suggests that the parent dichloro(p-cymene)ruthenium(II) complex strikes an optimal electronic and steric balance for this particular reaction. rsc.org By systematically modifying the ligands in silico and calculating the resulting effects on key parameters like activation energies and electronic properties, researchers can identify promising new catalyst candidates with enhanced activity or selectivity. nih.gov This synergy between computational modeling and experimental work accelerates the discovery and development of next-generation catalysts. rsc.org
Ligand Steric and Electronic Effects on Catalytic Performance
Computational and theoretical studies have been instrumental in elucidating the profound influence of ligand properties on the catalytic performance of dichloro(p-cymene)ruthenium(II) systems. The steric bulk and electronic nature of the ligands attached to the ruthenium center can be systematically modified to fine-tune the catalyst's reactivity, selectivity, and efficiency for a wide range of chemical transformations. rsc.orgresearchgate.netresearchgate.netnih.gov The interplay between these factors dictates the accessibility of the metal center, the stability of reaction intermediates, and the energy barriers of key catalytic steps. rsc.orgrsc.org
Density Functional Theory (DFT) calculations are a primary tool for exploring these relationships. For instance, in the hydrosilylation of olefins, DFT studies have shown that the catalytic ability of the dichloro(p-cymene)ruthenium(II) complex is sensitive to modifications of both the η⁶-arene and the σ-donor ligands. rsc.org Research indicates that increasing the steric size of the η⁶-arene ligand (e.g., replacing p-cymene with 1,3,5-cyclooctatriene) or enhancing the σ-donor strength of the other ligands (e.g., replacing chloride with methyl) can diminish catalytic activity. rsc.org This suggests that the parent catalyst, [RuCl₂(p-cymene)]₂, strikes an optimal electronic balance that facilitates the necessary interconversion between Ru(II) and Ru(IV) oxidation states during the catalytic cycle. rsc.org
The choice of ancillary ligands, which substitute the chloride ions or coordinate after the dimer is split, is a common strategy to modulate catalytic behavior. ulisboa.pt The steric and electronic properties of these ligands can be tuned to influence the course of reactions. ulisboa.pt For example, in the C–H activation and functionalization of 2-phenylpyridine, a series of [RuCl₂(η⁶-p-cymene)] complexes bearing different phosphinous acid (PA) ligands were studied. rsc.org Quantification of the steric parameters of these PA ligands helped to understand the coordination chemistry and revealed that complexes with the highest steric bulk exhibited good catalytic activity. rsc.org Similarly, in the dehydrogenation of benzyl (B1604629) alcohol, computational studies of dibenzimidazole-based ruthenium complexes found that ligands designed with electron-donating groups resulted in a larger N-Ru-N bond angle and superior catalytic performance, achieving a yield of 91.2%. researchgate.net
The nature of the halide ligand itself also plays a critical role. In transfer hydrogenation reactions, it has been observed that replacing chloride with iodide can lead to more active catalysts. ulisboa.pt This effect was also investigated in C–H activation reactions, where studies on halide effects, both on the ruthenium complex and the aryl halide partner, showed drastic differences in reactivity. rsc.org
Furthermore, the functional groups within the ligand structure can have a decisive impact on the reaction mechanism and efficiency. In the catalytic hydration of nitriles, a comparative study showed that the parent complex [RuCl₂(η⁶-p-cymene)(PPh₂Cl)] was significantly more effective than [RuCl₂(η⁶-p-cymene)(PPh₂NHⁿPr)]. mdpi.com The former achieved a 95% yield in just one hour, whereas the latter required five hours to reach an 89% yield, highlighting the electronic influence of the P-Cl versus the P-N bond on the catalytic outcome. mdpi.com DFT studies of other reactions, such as asymmetric transfer hydrogenation, have pointed to more subtle interactions, like CH/π interactions between the substrate and the p-cymene ring, which are governed by the ligand architecture and influence enantioselectivity. rsc.org
The following table summarizes research findings on how different ligands affect the catalytic performance of (p-cymene)ruthenium(II) systems in various reactions.
Table 1: Effect of Ligand Variation on Catalytic Performance of (p-cymene)Ruthenium(II) Complexes
| Catalyst System / Ligand | Reaction | Key Finding | Catalyst Performance | Source |
|---|---|---|---|---|
| [RuCl₂(η⁶-p-cymene)(L)] | ||||
| L = PPh₂Cl | Hydration of Benzonitrile | Superior activity and rate. | 95% yield in 1 hr | mdpi.com |
| L = PPh₂NHⁿPr | Hydration of Benzonitrile | Lower activity compared to PPh₂Cl ligand. | 89% yield in 5 hrs | mdpi.com |
| L = Dibenzimidazole-based ligand | Dehydrogenation of Benzyl Alcohol | Electron-donating groups on the ligand enhance performance. | 91.2% yield | researchgate.net |
| [RuCl₂(η⁶-p-cymene)]₂ with L | ||||
| L = Di(t-butyl)phosphinous acid | C-H Arylation of 2-Phenylpyridine | High steric bulk leads to good activity. | 88% yield | rsc.org |
| L = Dicyclohexylphosphinous acid | C-H Arylation of 2-Phenylpyridine | Moderate steric bulk. | 84% yield | rsc.org |
| L = Diphenylphosphinous acid | C-H Arylation of 2-Phenylpyridine | Lower steric bulk. | 71% yield | rsc.org |
| [RuX₂(p-cymene)]₂ with L |
Synthesis of Novel Ruthenium Ii Arene Complexes and Derivatives from Dichloro P Cymene Ruthenium Ii Dimer
Design and Synthesis of Half-Sandwich Organometallic Complexes
The fundamental strategy for synthesizing half-sandwich organometallic complexes from [RuCl₂(p-cymene)]₂ involves the reaction of the dimer with one or more coordinating ligands. This process breaks the dimeric structure, leading to the formation of mononuclear Ru(II) centers, each coordinated to a p-cymene (B1678584) ligand, one or two chloride ions, and the newly introduced ligand(s). The resulting complexes typically adopt a pseudo-octahedral or "piano-stool" geometry, where the p-cymene ring acts as a facial η⁶-ligand, occupying three coordination sites.
The reaction of the dimer with Lewis bases, such as triphenylphosphine (B44618) (PPh₃), yields monometallic adducts of the type (p-cymene)RuCl₂(PPh₃). wikipedia.org A wide variety of ligands have been successfully employed to generate diverse Ru(II)-arene complexes. For instance, reacting the dimer with bidentate polypyridyl ligands, such as those based on pyridine-quinoline, results in cationic complexes of the general formula [Ru(N^N)(p-cymene)Cl]⁺. nih.govmdpi.com
Similarly, N-heterocyclic carbenes (NHCs), thiosemicarbazones, and Schiff bases have been used to create stable and catalytically active complexes. The synthesis generally proceeds by stirring the ruthenium dimer with the desired ligand in a suitable solvent like methanol (B129727), dichloromethane, or acetone (B3395972) at room temperature or with gentle heating. nih.govacs.orgresearchgate.net The product can often be isolated by precipitation or crystallization.
The structural characteristics of these complexes have been extensively studied using techniques such as NMR spectroscopy, ESI-mass spectrometry, and single-crystal X-ray diffraction. X-ray crystallography consistently confirms the archetypal piano-stool geometry, with the ruthenium center coordinated to the planar p-cymene ring, a chloride ion, and the chelating ligand. mdpi.com
Table 1: Examples of Half-Sandwich Ru(II)-p-cymene Complexes and Synthesis Conditions
| Ligand Type | General Formula of Complex | Solvent | Typical Reaction Conditions | Reference |
|---|---|---|---|---|
| Pyridine-Quinoline | [Ru(η⁶-p-cymene)(L)Cl]⁺ | Methanol or Acetone | Stirring for 4-20h at ambient temperature or gentle reflux | nih.govmdpi.com |
| Schiff Base | [Ru(η⁶-p-cymene)(L)Cl] | Methanol | Stirring for 12-18h at 25 °C with KOH | acs.org |
| Thiosemicarbazone | [(η⁶-p-cymene)Ru(L)Cl]⁺ | Methanol or CH₂Cl₂ | Refluxing in methanol or stirring at room temperature in CH₂Cl₂ | researchgate.net |
| N-Heterocyclic Carbene (NHC) | [(η⁶-p-cymene)Ru(L)Cl]⁺ | Not specified (Ag₂O transmetallation) | Classical Ag₂O transmetallation route | researchgate.net |
Incorporation of Chiral Ligands for Enantioselective Catalysis
A significant area of development is the incorporation of chiral ligands to create asymmetric catalysts for enantioselective transformations. Dichloro(p-cymene)ruthenium(II) dimer is a common starting material for preparing chiral phosphine (B1218219) complexes that are active in asymmetric transfer hydrogenation. wikipedia.orgsynthesiswithcatalysts.com By reacting the dimer with chiral ligands, the resulting piano-stool complexes can possess multiple chiral elements, including planar chirality from the ligand backbone, central chirality at the ligand's stereocenters, and even chirality at the metal center.
For example, half-sandwich (η⁶-p-cymene)ruthenium complexes bearing chiral Schiff base ligands derived from binaphthylamino derivatives have been synthesized and characterized for use in enantioselective catalysis. researchgate.net Another approach involves using ligands with both planar and central chirality, such as quinolinophaneoxazolines (QUIPHANOX), to generate stable complex salts with defined configurations at the ruthenium center. researchgate.net
P-stereogenic ferrocenyl phosphines have also been coordinated to the Ru(p-cymene) fragment. These complexes are precursors for new catalysts in enantioselective transfer hydrogenation and cyclopropanation. nih.govresearchgate.net The development of enantioselective C-H bond functionalization has also been a recent focus, with strategies including the use of chiral arene ligands and chiral transient directing groups in ruthenium(II) catalysis. nih.govresearchgate.net
The catalytic performance of these chiral complexes is highly dependent on the structure of the ligand. For instance, in the asymmetric hydrogen transfer of acetophenone, neutral piano-stool ruthenium complexes with P-stereogenic monophosphines have achieved high conversions and moderate enantiomeric excess (ee). researchgate.net
Table 2: Chiral Ligands Used in Ru(II)-p-cymene Complexes for Asymmetric Catalysis
| Chiral Ligand Class | Resulting Complex Type | Potential Catalytic Application | Reference |
|---|---|---|---|
| N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) | (cymene)Ru(TsDPEN-H) | Asymmetric Transfer Hydrogenation | wikipedia.orgmdpi.com |
| Binaphthyl Schiff Bases | [(η⁶-p-cymene)Ru(L)Cl] | Enantioselective Catalysis | researchgate.net |
| Quinolinophaneoxazolines (QUIPHANOX) | [(η⁶-p-cymene)Ru(QUIPHANOX)Cl]⁺ | Asymmetric Synthesis | researchgate.net |
| P-Stereogenic Ferrocenyl Phosphines | [RuCl₂(p-cymene)(P*)] | Asymmetric Transfer Hydrogenation, Cyclopropanation | nih.govresearchgate.net |
Development of Supported or Heterogenized Catalytic Systems
While homogeneous catalysts derived from [RuCl₂(p-cymene)]₂ offer high activity and selectivity, their separation from the reaction products can be challenging. To address this, significant effort has been directed towards the development of supported or heterogenized catalytic systems, which combine the advantages of homogeneous catalysis with the ease of separation of heterogeneous catalysts.
One straightforward method involves the adsorption of the [RuCl₂(p-cymene)]₂ dimer onto a solid support. A heterogeneous catalyst prepared by simply adsorbing the dimer on activated carbon has demonstrated high efficiency, selectivity, and recyclability in various transformations, including aerobic oxidation and dehydration processes. acs.org
Another strategy is the immobilization of pre-synthesized or in-situ generated ruthenium complexes onto various materials. Mesoporous silica (B1680970), such as SBA-15 and mesocellular foams (MCF), have been used as supports. Ruthenium complexes can be anchored either covalently or non-covalently. For instance, cyclopentadienyl ruthenium complexes have been immobilized on functionalized mesoporous silica and studied as racemization catalysts for secondary alcohols. mdpi.com Although immobilization can sometimes lead to a decrease in catalytic activity compared to the homogeneous counterpart, the ability to recover and reuse the catalyst is a significant advantage. mdpi.com
The choice of support and the method of immobilization are crucial for maintaining catalytic performance. The goal is to provide a stable anchor for the complex that does not interfere with the catalytically active site. These heterogenized systems offer a promising route towards more sustainable and industrially viable catalytic processes.
Functionalization of the p-Cymene Ligand and its Impact on Reactivity
The p-cymene ligand in these half-sandwich complexes is generally considered a stable, spectator ligand that remains coordinated to the ruthenium center throughout a catalytic cycle. However, its electronic and steric properties play a crucial role in modulating the reactivity of the metal center. Furthermore, under certain conditions, the p-cymene ligand can be displaced, leading to different catalytic pathways or complexes.
Arene exchange reactions, where the p-cymene ligand is replaced by another arene, are known to occur, particularly at high temperatures. wikipedia.org More interestingly, the nature of the other ligands on the ruthenium complex can facilitate the displacement of the p-cymene ligand even under milder conditions. For example, the reaction of [RuCl₂(p-cymene)]₂ with a P,O-chelating ferrocenyl phosphine ligand can lead to the spontaneous displacement of the p-cymene and the formation of a RuCl₂ fragment coordinated by two bidentate phosphine ligands. nih.gov In other cases, photochemical activation can enable the displacement of p-cymene by a tethered phenyl ring from another ligand on the complex. nih.govacs.org
The stability of the Ru-arene bond is critical for the intended application. For many transfer hydrogenation reactions, retention of the arene ligand is required. nih.gov Conversely, for other processes like C-H arylation, the loss of the arene ligand may be a necessary step for the reaction to proceed. nih.gov
Theoretical studies using Density Functional Theory (DFT) have been employed to understand the factors affecting the reactivity and catalytic ability of these complexes. These studies have shown that modifying the η⁶-arene ligand (e.g., replacing p-cymene with 1,3,5-cyclooctatriene) or altering the σ-donor strength of the other ligands (e.g., replacing chloride with methyl) can significantly diminish catalytic ability. rsc.org This indicates that the p-cymene ligand, in conjunction with the chloride ligands, strikes an optimal electronic and steric balance for many catalytic applications. While direct, systematic functionalization of the p-cymene ring itself is less common, the ability to exchange it provides a powerful tool for tuning the properties and reactivity of the resulting ruthenium complexes.
Advanced Analytical Methodologies for Characterization and Reaction Monitoring in Dichloro P Cymene Ruthenium Ii Research
In-Situ and Operando Spectroscopic Techniques for Reaction Pathway Elucidation
In-situ and operando spectroscopy are indispensable tools for observing catalytic systems under actual reaction conditions, providing dynamic information about the catalyst's state and the transformation of reactants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is a powerful technique for monitoring reactions in real-time. embrapa.br For instance, in-situ ¹H NMR has been utilized to track the transfer hydrogenation of ketones catalyzed by ruthenium(II) complexes, allowing for the elucidation of the catalytic mechanism. embrapa.brresearchgate.net By monitoring the reaction progress at various temperatures, researchers can gain insights into the kinetics and the formation of active catalytic species. embrapa.brresearchgate.net The observation of free p-cymene (B1678584) via ¹H NMR spectroscopy during a reaction can indicate ligand exchange processes, a crucial step in many catalytic cycles. rsc.org
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to monitor changes in the electronic structure of the ruthenium complexes during a reaction. rsc.orgmdpi.com The appearance of new absorption bands can signify the formation of reaction intermediates or the final product. rsc.org For example, in visible light-induced reactions, UV-Vis spectroscopy helps identify species that absorb light in the operational range, confirming their role in the photochemical process. rsc.org
Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly useful for identifying the coordination environment of the ruthenium center, especially for tracking ligands like carbon monoxide (CO). acs.org Changes in the vibrational frequencies of coordinated ligands provide information about the electronic state of the metal and the bonding interactions within the complex. acs.org
High-Resolution Mass Spectrometry for Identification of Transient Species
High-resolution mass spectrometry (HRMS) is a critical tool for identifying and characterizing the array of species present in a reaction mixture, including short-lived intermediates that are fundamental to the catalytic cycle. pnas.orgmdpi.comnih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is widely used to study ruthenium complexes in solution. mdpi.comresearchgate.netresearchgate.net It allows for the gentle ionization of the complexes, preserving their structure in the gas phase. This technique has been instrumental in characterizing the formation of various ruthenium species, including monomeric and dimeric complexes, and in observing the association of the complex with other ions in solution. mdpi.com For instance, ESI-MS has been used to confirm the molecular structure of newly synthesized dichloro(p-cymene)ruthenium(II) complexes with various ligands. researchgate.net
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): DESI-MS is a powerful ambient ionization technique that allows for the direct analysis of reaction mixtures on surfaces with minimal sample preparation. This method has been successfully applied to intercept and identify transient ruthenium intermediates with lifetimes in the millisecond range. pnas.orgpnas.org In the study of transfer hydrogenation reactions, DESI-MS coupled with a high-resolution Orbitrap mass spectrometer enabled the identification of previously unrecognized Ru(II) and Ru(IV) intermediates, providing new insights into the reaction mechanism. pnas.orgpnas.org These studies have also revealed unexpected reaction pathways, such as the oxidation of methanol (B129727) to methyl formate. pnas.org The high mass accuracy and resolving power of the Orbitrap are essential for the unambiguous identification of these transient species. pnas.orgpnas.org
| Technique | Application in Dichloro(p-cymene)ruthenium(II) Research | Key Findings |
| In-situ ¹H NMR | Monitoring transfer hydrogenation of ketones. embrapa.brresearchgate.net | Elucidation of catalytic mechanisms and reaction kinetics. embrapa.brresearchgate.net |
| UV-Vis Spectroscopy | Observing electronic changes during photochemical reactions. rsc.org | Identification of light-absorbing species and reaction intermediates. rsc.org |
| ESI-MS | Characterization of newly synthesized ruthenium complexes. mdpi.comresearchgate.net | Confirmation of molecular structures and observation of solution-phase species. mdpi.com |
| DESI-HRMS | Interception and identification of transient reaction intermediates. pnas.orgpnas.org | Discovery of short-lived Ru(II) and Ru(IV) species and new reaction pathways. pnas.org |
Chromatographic and Separation Techniques for Complex Mixtures
The synthesis and reaction of dichloro(p-cymene)ruthenium(II) dimer often result in complex mixtures containing the starting materials, products, and various intermediates. Chromatographic techniques are essential for the separation and purification of these components.
Column Chromatography: Column chromatography is a fundamental purification method for ruthenium complexes. uark.edumdpi.com Silica (B1680970) gel and alumina (B75360) are common stationary phases, and the choice of eluent is critical for achieving good separation. uark.edumdpi.com For instance, acetonitrile (B52724) is often used as an eluent for purifying ruthenium complexes. uark.edu In some cases, a gradient elution strategy, where the solvent polarity is gradually changed, can improve the separation of complexes with similar properties. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC provides higher resolution and faster separation compared to traditional column chromatography. acs.org Chiral HPLC is particularly valuable for the separation of enantiomers of chiral ruthenium complexes. acs.org Reversed-phase HPLC can be effective for separating hydrophilic complexes based on differences in hydrophobicity. researchgate.net HPLC coupled with mass spectrometry (HPLC-MS) is a powerful combination for analyzing complex reaction mixtures, allowing for the separation and identification of individual components. researchgate.net
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. This technique can be useful for separating the ruthenium complex from smaller molecules like unreacted ligands. researchgate.net
Ion-Exchange Chromatography: This technique separates ions and polar molecules based on their affinity to the ion exchanger. It has been used for the group separation of ruthenium from other platinum group metals. nih.gov
| Technique | Stationary Phase/Principle | Application |
| Column Chromatography | Silica gel, Alumina uark.edumdpi.com | Purification of synthesized ruthenium complexes. uark.edumdpi.com |
| Chiral HPLC | Chiral stationary phase acs.org | Separation of enantiomers of chiral ruthenium complexes. acs.org |
| Reversed-Phase HPLC | Nonpolar stationary phase researchgate.net | Separation of hydrophilic ruthenium complexes. researchgate.net |
| Size-Exclusion Chromatography | Porous particles researchgate.net | Separation of ruthenium complexes from smaller ligands. researchgate.net |
| Ion-Exchange Chromatography | Charged stationary phase nih.gov | Separation of ruthenium from other platinum group metals. nih.gov |
Advanced X-ray Absorption and Emission Spectroscopy for Metal Center Characterization
Advanced X-ray techniques provide detailed information about the electronic and local geometric structure of the ruthenium center in these complexes.
X-ray Absorption Near Edge Structure (XANES): XANES spectra are sensitive to the oxidation state and coordination geometry of the ruthenium atom. acs.orgresearchgate.netkuleuven.benih.gov By comparing the XANES spectrum of an unknown sample to those of reference compounds, researchers can determine the oxidation state of ruthenium. researchgate.netkuleuven.bersc.org Operando XANES measurements have been used to follow the reduction of oxidized ruthenium species during catalytic reactions, correlating the catalyst's electronic state with its activity. acs.org Machine learning approaches are being developed to analyze XANES data for a more quantitative interpretation of the ligand environment. kuleuven.be
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local atomic environment of the ruthenium center, including bond distances and coordination numbers. researchgate.netnih.govrsc.orgrsc.org EXAFS analysis has confirmed that in some ruthenium complexes, the p-cymene ligand remains coordinated during reactions in biological media. rsc.orgrsc.org It has also been used to study changes in the ruthenium coordination sphere upon dissolution in ionic liquids and during catalytic processes, revealing, for example, ligand exchange and particle growth. acs.orgnih.gov
X-ray Fluorescence Microscopy (XFM): XFM can be used to map the elemental distribution within a sample. In biological applications, it has been used to determine the cellular distribution of ruthenium from p-cymene complexes in cancer cells. rsc.orgrsc.org
| Technique | Information Obtained | Example Application |
| XANES | Oxidation state, coordination geometry. acs.orgresearchgate.netkuleuven.be | Monitoring the reduction of Ru species during catalysis. acs.org |
| EXAFS | Bond distances, coordination numbers. researchgate.netrsc.orgrsc.org | Determining the stability of the Ru-p-cymene bond in biological media. rsc.orgrsc.org |
| XFM | Elemental distribution. rsc.orgrsc.org | Mapping the cellular uptake of ruthenium complexes. rsc.orgrsc.org |
Environmental Applications of Dichloro P Cymene Ruthenium Ii Complexes
Role in Photocatalytic Degradation of Organic Pollutants in Water
Complexes derived from dichloro(p-cymene)ruthenium(II) dimer have emerged as promising photocatalysts for environmental remediation. evitachem.com One of their most significant applications is in the degradation of organic pollutants present in wastewater, which are often resistant to conventional treatment methods.
A notable area of research involves the degradation of pharmaceutical residues in water. For instance, a highly efficient photocatalyst was developed by immobilizing a derivative of dichloro(p-cymene)ruthenium(II) dimer onto graphitic carbon nitride nanotubes (g-C₃N₄ NTs). researchgate.netresearchgate.net This composite material was specifically engineered for the breakdown of tetracycline (B611298), a widely used antibiotic that frequently contaminates water sources. researchgate.net The study demonstrated that while graphitic carbon nitride nanotubes alone could degrade 62% of the tetracycline in 90 minutes, the introduction of the ruthenium complex significantly enhanced this efficiency to over 99% within the same timeframe. researchgate.net This synergistic effect is attributed to the combined photon-active properties of both the ruthenium complex and the carbon nitride nanotubes, which optimizes the photocatalyst's bandgap for more effective degradation. researchgate.net Further analysis indicated that this process leads to significant mineralization of the antibiotic, breaking it down into less harmful substances like carbon dioxide and water. researchgate.net
Beyond antibiotics, ruthenium complexes have also been investigated for their ability to degrade other persistent organic pollutants, such as industrial dyes. mdpi.comresearchgate.net The photocatalytic properties of these ruthenium-based compounds allow for the breakdown of complex dye molecules, contributing to the detoxification of industrial effluents. grafiati.comacs.org
Table 1: Photocatalytic Degradation of Tetracycline This interactive table summarizes the research findings on the degradation of tetracycline using a Ru(II) complex derived from Dichloro(p-cymene)ruthenium(II) dimer.
| Photocatalyst | Target Pollutant | Degradation Time (minutes) | Degradation Efficiency (%) | Reference |
| g-C₃N₄ NTs | Tetracycline | 90 | 62% | researchgate.net |
| Ru(II) complex/g-C₃N₄ NTs | Tetracycline | 90 | >99% | researchgate.net |
| Ru(II) complex/g-C₃N₄ NTs | Tetracycline (10 mg/L) | 480 | ~90% Mineralization (COD) | researchgate.net |
Contributions to Sustainable Chemical Processes and Green Chemistry Principles
The utility of dichloro(p-cymene)ruthenium(II) dimer extends prominently into the realm of green chemistry, where it serves as a precursor for catalysts that enable more sustainable chemical synthesis. github.comrunyvmat.com These catalysts are recognized for their high efficiency and their adherence to several of the 12 Principles of Green Chemistry, particularly in promoting catalytic reactions over stoichiometric ones and increasing energy efficiency by enabling reactions under milder conditions. sigmaaldrich.com
A key application is in the synthesis of amines, which are fundamental chemicals in the pharmaceutical and materials industries. Catalysts derived from dichloro(p-cymene)ruthenium(II) dimer are used for the "green" synthesis of primary amines through the reduction of nitriles. hsppharma.comhaihangchem.com These ruthenium-catalyzed reactions have been shown to achieve yields greater than 90% under mild conditions (50°C), offering a more benign and efficient alternative to traditional methods.
Furthermore, these complexes are effective catalysts for the N-alkylation of amines and sulfonamides using a "hydrogen borrowing" methodology. hsppharma.comresearchgate.net This strategy is considered environmentally attractive and cost-effective as it typically uses alcohols as alkylating agents, with water being the only byproduct. researchgate.net
Table 2: Applications in Green Chemistry This interactive table provides an overview of the sustainable chemical processes facilitated by catalysts derived from Dichloro(p-cymene)ruthenium(II) dimer.
| Catalytic Process | Substrate | Product | Key Green Chemistry Feature(s) | Reference(s) |
| Nitrile Reduction | Nitriles | Primary Amines | High yield (>90%) under mild conditions | |
| N-Alkylation | Amines and Alcohols | N-alkylated Amines | Hydrogen borrowing, atom economy (water byproduct) | researchgate.net |
| Aerobic Oxidation | Alcohols | Aldehydes/Ketones | Use of a reusable, heterogeneous catalyst | researchgate.net, acs.org |
| Dehydration | Aldoximes | Nitriles | Use of a reusable, heterogeneous catalyst | researchgate.net |
Future Directions and Research Challenges in Dichloro P Cymene Ruthenium Ii Chemistry
Development of Next-Generation Highly Active and Selective Catalysts
A primary objective in the evolution of dichloro(p-cymene)ruthenium(II) chemistry is the creation of new catalysts with superior activity and selectivity. Research in this area is multifaceted, focusing on strategic ligand design, the exploration of cooperative bimetallic systems, and the pursuit of catalysts that function under more benign reaction conditions.
The rational design of ligands that coordinate to the ruthenium center is a key strategy. These ancillary ligands are crucial in modulating the electronic and steric environment of the metal, which in turn dictates the catalyst's performance. For instance, the development of P-stereogenic monodentate phosphine (B1218219) ligands has led to ruthenium complexes active in asymmetric transfer hydrogenation. researchgate.net The interaction of the dichloro(p-cymene)ruthenium(II) dimer with various ligands, such as phosphines, can significantly boost its reactivity and selectivity. smolecule.com Future work will likely involve creating more sophisticated ligands, including those capable of non-covalent interactions to better control substrate orientation and transition state geometries, thereby enhancing enantioselectivity.
Another promising direction is the development of bimetallic catalytic systems. The synergistic interplay between a ruthenium center and a second, different metal can unlock novel reaction pathways and achieve transformations not feasible with a single metallic catalyst. byu.edu Furthermore, there is a strong push towards catalysts that operate under milder conditions, such as lower temperatures and pressures, to improve energy efficiency and minimize undesirable side reactions.
Exploration of Novel Reaction Pathways and Substrates
While dichloro(p-cymene)ruthenium(II) is a well-known precursor for catalysts in reactions like asymmetric transfer hydrogenation, C-H bond functionalization, and borrowing hydrogen reactions, there remains significant untapped potential for discovering new catalytic transformations. wikipedia.orgsmolecule.comnio.res.inmdpi.com A major research challenge is the activation of traditionally inert chemical bonds, which is critical for converting renewable resources like biomass into valuable chemicals.
Expanding the range of substrates that can be efficiently transformed is another key objective. Researchers are increasingly targeting complex, highly functionalized molecules, such as those found in pharmaceuticals and natural products. The ability to perform late-stage functionalization on these intricate structures would be a powerful tool in drug discovery. ulisboa.pt For example, ruthenium-catalyzed direct arylation has been demonstrated on arenes bearing a pyrimidine (B1678525) ring as a directing group. nio.res.in
Emerging applications for dichloro(p-cymene)ruthenium(II)-based catalysts are also being explored in polymerization and photoredox catalysis. acs.org Ruthenium-arene complexes with N-heterocyclic carbene ligands, for instance, have shown activity as catalyst precursors for ring-opening metathesis polymerization (ROMP) of cycloolefins under visible light irradiation. acs.orguliege.be The integration of ruthenium catalysis with photochemistry opens doors to unique and powerful synthetic methods.
Advancements in Catalyst Immobilization and Recovery
A significant hurdle for the industrial application of homogeneous catalysts like those derived from dichloro(p-cymene)ruthenium(II) is the difficulty in separating them from the reaction products for reuse. To address this, considerable effort is being invested in developing robust immobilization strategies.
Heterogenization, which involves anchoring the catalyst to a solid support, is a widely studied approach. Materials such as activated carbon, polymers, and silica (B1680970) are common choices for supports. researchgate.netorganic-chemistry.orgacs.org For example, adsorbing [RuCl₂(p-cymene)]₂ onto activated carbon creates an efficient and reusable heterogeneous catalyst for various oxidation and dehydration reactions. organic-chemistry.orgacs.org The catalyst can be recovered by simple filtration and reused multiple times with minimal loss of activity. organic-chemistry.org
| Support Material | Advantages | Disadvantages |
| Activated Carbon | High surface area, ease of catalyst adsorption, good reusability. organic-chemistry.org | Potential for metal leaching, though often minimal. organic-chemistry.org |
| Polymers | Tunable properties, high catalyst loading capacity. | Can swell in organic solvents, potential for catalyst leaching. |
| Silica | High thermal and mechanical stability, high surface area. | Surface silanol (B1196071) groups can sometimes interfere with catalysis. |
| Dendrimers | Well-defined structure, can create a specific microenvironment for the catalyst. researchgate.net | Can be complex and expensive to synthesize. |
The ultimate aim is to create systems where the catalyst can be easily recovered and recycled, which is essential for both the economic and environmental sustainability of industrial chemical processes.
Deeper Understanding of Structure-Reactivity Relationships through Integrated Approaches
To accelerate the design of improved catalysts, a profound understanding of the relationship between a catalyst's structure and its resulting reactivity is crucial. This necessitates an integrated approach that combines advanced experimental techniques with powerful computational methods. rsc.org
Experimental methods, including in-situ and operando spectroscopy, allow researchers to observe the catalyst under actual reaction conditions. This provides invaluable information about the active catalytic species and the mechanism of the reaction. mines.edu Crystallographic studies provide precise structural data on the catalyst and its precursors. researchgate.net
Computational chemistry, especially Density Functional Theory (DFT), has become an essential tool for modeling catalytic cycles. rsc.orgrsc.org DFT calculations can elucidate reaction mechanisms, identify rate-determining steps, and predict how changes in ligand structure will affect catalyst performance. rsc.orgnih.govresearchgate.net For example, DFT studies have been used to explore how varying the ligands on the dichloro(p-cymene)ruthenium(II) framework affects its catalytic ability in olefin hydrosilylation. rsc.org The synergy between experimental data and computational modeling provides a powerful platform for the rational design of next-generation catalysts. rsc.orgmines.edu This integrated approach is key to unraveling the subtle electronic and steric factors that control catalytic behavior, paving the way for the development of more efficient and selective catalysts based on dichloro(p-cymene)ruthenium(II).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for producing Dichloro-P-cymene with high purity, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a reflux method using p-cymene and chlorine gas in a controlled environment. Optimize parameters (temperature, molar ratios, catalyst) via factorial design experiments. Monitor purity using GC-MS or HPLC, and validate reproducibility across three independent trials. Include a quenching step to minimize byproducts .
- Analytical Comparison Table :
| Technique | Purpose | Advantages | Limitations |
|---|---|---|---|
| GC-MS | Purity assessment | High sensitivity, identifies volatile byproducts | Requires derivatization for non-volatile compounds |
| HPLC | Quantification | Works for non-volatile compounds | Lower resolution for isomers |
| NMR | Structural confirmation | Provides atomic-level detail | Limited quantification accuracy |
Q. How can researchers ensure the stability of this compound in experimental storage conditions?
- Methodological Answer : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Use UV-Vis spectroscopy to track degradation kinetics. Apply Arrhenius equation to predict shelf life, and validate with real-time data .
Q. What spectroscopic techniques are most reliable for characterizing this compound’s structural isomers?
- Methodological Answer : Combine H/C NMR with 2D-COSY for isomer differentiation. Cross-reference with computational simulations (DFT) to assign peaks. Validate using X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can contradictions in reported toxicity data for this compound be resolved?
- Methodological Answer : Perform a systematic review using PRISMA guidelines to identify bias in existing studies. Replicate key experiments under standardized conditions (e.g., OECD test guidelines). Use meta-analysis to quantify heterogeneity and adjust for confounding variables (e.g., solvent choice, exposure duration) .
Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities with receptor proteins. Validate with MD simulations (GROMACS) to assess stability over 100 ns. Cross-correlate with in vitro assays (e.g., enzyme inhibition) to confirm computational predictions .
Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic systems?
- Methodological Answer : Use isotopic labeling (C, H) to track reaction pathways. Perform kinetic isotope effect (KIE) studies and in-situ FTIR to identify intermediates. Apply Marcus theory to analyze electron transfer steps, and validate with DFT calculations .
Q. What frameworks are suitable for assessing this compound’s environmental persistence and bioaccumulation potential?
- Methodological Answer : Adapt the PECO framework (Population: aquatic organisms; Exposure: this compound; Comparison: untreated controls; Outcome: bioconcentration factor). Use OECD 305 guidelines for bioaccumulation testing and QSAR models to predict persistence .
Methodological Considerations
- Data Contradiction Analysis : Use Bradford Hill criteria to evaluate causality in conflicting toxicity studies. Prioritize studies with robust blinding, controls, and sample sizes >30 .
- Ethical and Safety Protocols : Follow ACS guidelines for chlorinated compound handling, including fume hood use and waste neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
